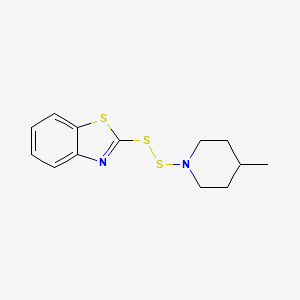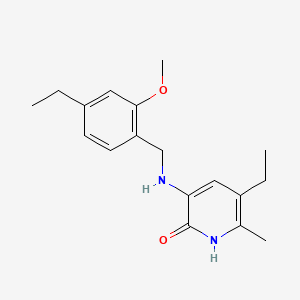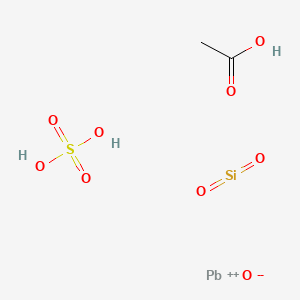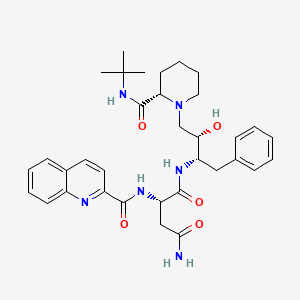
2,3,5-Trimethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trimethylheptane is a branched alkane with the molecular formula C₁₀H₂₂ It is one of the isomers of decane and is characterized by the presence of three methyl groups attached to the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane with methyl groups under controlled conditions. This process typically requires the use of catalysts such as aluminum chloride or zeolites to facilitate the reaction.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This method allows for the efficient production of the compound on a large scale, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Trimethylheptane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents, it can be converted to corresponding alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under the influence of ultraviolet light or heat, leading to the formation of halogenated derivatives.
Combustion: Like other hydrocarbons, it can undergo complete combustion in the presence of oxygen to produce carbon dioxide and water.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in acidic or basic medium.
Halogenation: Chlorine or bromine in the presence of UV light or heat.
Major Products Formed:
Oxidation: Depending on the conditions, products can include 2,3,5-trimethylheptanol, 2,3,5-trimethylheptanone, or 2,3,5-trimethylheptanoic acid.
Halogenation: Products include 2,3,5-trimethylheptyl chloride or bromide.
Applications De Recherche Scientifique
2,3,5-Trimethylheptane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Studies involving the metabolism of branched alkanes often use this compound as a model compound.
Medicine: Research into the pharmacokinetics and biotransformation of hydrocarbons may involve this compound.
Industry: It is used in the formulation of specialty fuels and lubricants due to its desirable combustion properties.
Mécanisme D'action
The mechanism of action of 2,3,5-Trimethylheptane in chemical reactions involves the interaction of its methyl groups with various reagents. The presence of branched methyl groups can influence the reactivity and selectivity of the compound in different reactions. For instance, in oxidation reactions, the methyl groups can stabilize intermediate radicals, leading to specific product formation.
Comparaison Avec Des Composés Similaires
- 2,2,5-Trimethylheptane
- 2,3,3-Trimethylheptane
- 2,3,4-Trimethylheptane
Comparison: 2,3,5-Trimethylheptane is unique due to the specific positioning of its methyl groups, which can affect its physical and chemical properties. For example, the boiling point, melting point, and reactivity can vary significantly compared to its isomers. This uniqueness makes it valuable for specific applications where these properties are critical.
Propriétés
Numéro CAS |
20278-85-7 |
|---|---|
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
2,3,5-trimethylheptane |
InChI |
InChI=1S/C10H22/c1-6-9(4)7-10(5)8(2)3/h8-10H,6-7H2,1-5H3 |
Clé InChI |
YKPNYFKOKKKGNM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



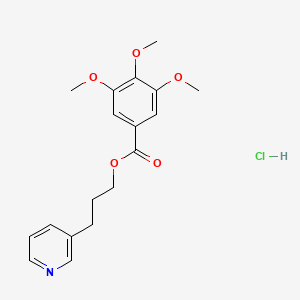
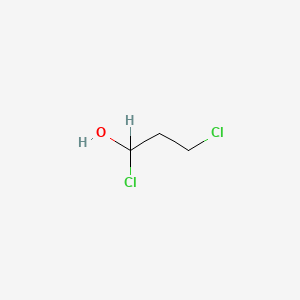
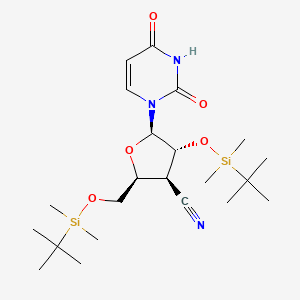

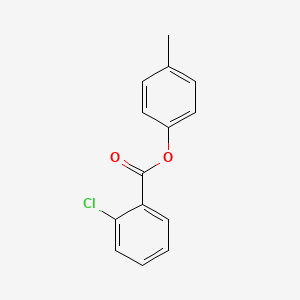
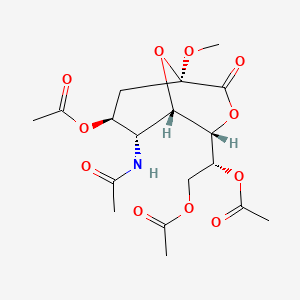
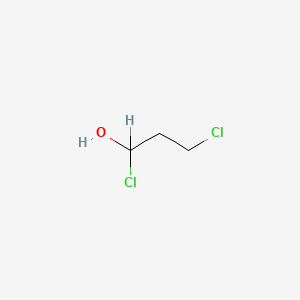
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)
